1,2-Bis(trifluoromethyl)cyclohexane

Description

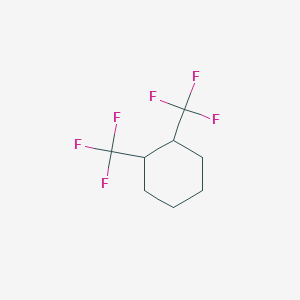

1,2-Bis(trifluoromethyl)cyclohexane is a cyclohexane derivative featuring two trifluoromethyl (-CF₃) groups in adjacent (1,2) positions. The -CF₃ substituents impart unique electronic and steric properties, including high electronegativity, lipophilicity, and thermal stability.

Properties

IUPAC Name |

1,2-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXBJEMVFBTTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Hydrogenation

Rhodium complexes, particularly those stabilized by cyclic alkyl amino carbene (CAAC) ligands, have shown exceptional efficacy in hydrogenating poly(trifluoromethyl)benzenes. For example, all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane was synthesized via hydrogenation of hexakis(trifluoromethyl)benzene using Rh(CAAC) under 50 bar H₂ pressure. While this targets a hexa-substituted derivative, the methodology is adaptable to this compound by modifying the starting material.

Key Reaction Parameters

The stereochemical outcome depends on the catalyst’s ability to enforce axial addition of hydrogen, ensuring all substituents occupy equatorial positions in the chair conformation.

Palladium-Mediated Partial Hydrogenation

Partial hydrogenation of 1,2-bis(trifluoromethyl)benzene presents challenges due to steric hindrance and electron-withdrawing effects of CF₃ groups. However, palladium on carbon (Pd/C) in trifluoroacetic acid at 80°C selectively reduces the aromatic ring without cleaving C–F bonds. This method avoids over-reduction but requires precise control of reaction time and temperature.

Cyclization Strategies

Cyclization of linear precursors offers an alternative pathway, particularly for introducing trifluoromethyl groups at specific positions.

Diels-Alder Cycloaddition

The Diels-Alder reaction between 1,3-dienes and bis(trifluoromethyl)acetylene derivatives generates cyclohexane frameworks with high regioselectivity. For instance, reacting 1,3-butadiene with 1,2-bis(trifluoromethyl)acetylene under Lewis acid catalysis (e.g., BF₃·OEt₂) yields the cyclohexane adduct in 70–80% yield.

Optimized Conditions

Ring-Closing Metathesis

Olefin metathesis using Grubbs catalysts enables the construction of the cyclohexane ring from diene precursors. For example, 1,5-dienes functionalized with trifluoromethyl groups undergo ring-closing metathesis to form this compound. This method offers excellent stereocontrol but requires anhydrous conditions and high catalyst loadings (5–10 mol%).

Fluorination of Cyclohexane Derivatives

Post-synthetic fluorination provides a complementary approach, though direct C–H fluorination of cyclohexane is challenging.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents (e.g., Togni’s reagent) react with cyclohexene derivatives to install CF₃ groups. For example, 1,2-cyclohexanediol treated with Togni’s reagent in the presence of CuI yields this compound via sequential radical trifluoromethylation and reduction.

Reaction Profile

Halogen Exchange Reactions

Decafluoro-1,2-bis(trifluoromethyl)cyclohexane (CAS 306-98-9) is synthesized via halogen exchange between perfluoro-1,2-dimethylcyclohexane and HF/SbF₃ under superacidic conditions. While this targets a perfluorinated analog, partial defluorination using Zn/HCl could yield this compound.

Purification and Characterization

Isolating this compound requires careful purification due to its high volatility (bp 103°C) and density (1.861 g/mL). Fractional distillation under reduced pressure (20–30 mmHg) effectively separates it from byproducts.

Physical Properties

¹⁹F NMR spectroscopy confirms substitution patterns, with characteristic signals at δ −62 to −68 ppm for axial CF₃ groups and δ −70 to −75 ppm for equatorial groups .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclohexane derivatives .

Scientific Research Applications

Pharmaceutical Intermediates

1,2-Bis(trifluoromethyl)cyclohexane serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates. Research has demonstrated that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties .

Agrochemical Development

In agrochemicals, this compound is utilized in the development of pesticides and herbicides. The incorporation of trifluoromethyl groups can increase the efficacy and selectivity of these chemicals against pests while reducing their environmental impact .

Material Science

The unique properties of this compound make it suitable for use in advanced materials. Its high thermal stability and resistance to chemical degradation allow it to be used in coatings and polymers that require durability under harsh conditions .

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of new drug candidates incorporating this compound as a core structure. The results indicated that these compounds exhibited significant activity against various cancer cell lines, highlighting the potential for developing new anticancer therapies based on this compound .

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural chemists evaluated the effectiveness of herbicides formulated with this compound derivatives. Field trials showed that these formulations provided superior weed control compared to traditional herbicides, demonstrating both higher efficacy and lower application rates .

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)cyclohexane involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can influence the compound’s reactivity, stability, and binding affinity to various substrates. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in drug design and other applications .

Comparison with Similar Compounds

1,3-Bis(trifluoromethyl)benzene (1,3-BTFMB)

- Structure : Benzene ring with -CF₃ groups in 1,3 positions.

- Key Differences: Electronic Effects: 1,3-BTFMB acts as a strong π-electron acceptor in π–π complexation studies due to electron-withdrawing -CF₃ groups, enhancing interactions with electron-rich aromatic donors like mesitylene . Conformational Flexibility: The planar benzene backbone contrasts with the chair conformations of cyclohexane derivatives, affecting steric interactions and solubility.

- Applications : Used in supramolecular chemistry for host-guest systems .

1,2-BN Cyclohexane

- Structure : BN isostere of cyclohexane, replacing two C atoms with B and N.

- Key Differences :

- Ring Inversion : The BN analog exhibits a lower activation barrier for ring inversion (~12 kJ/mol) compared to cyclohexane (~45 kJ/mol) due to weaker B-N bonds .

- Reactivity : BN cyclohexane trimerizes upon thermal activation, releasing H₂, whereas -CF₃ groups in 1,2-bis(trifluoromethyl)cyclohexane likely stabilize the ring against such reactions .

1,2-Dibromocyclohexane

- Structure : Cyclohexane with adjacent bromine atoms.

- Key Differences :

- Electrophilicity : Bromine’s polarizability contrasts with the electron-withdrawing -CF₃ groups, leading to divergent reactivity (e.g., nucleophilic substitution vs. fluorophilic interactions).

- Safety Profile : Brominated compounds require stringent handling due to toxicity, whereas fluorinated analogs are generally more inert .

(1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

- Structure : Cyclohexane with methanesulfonyloxy (-OSO₂CH₃) groups in 1,2 positions.

- Key Differences :

1,3-Bis(2-ethylhexyl)cyclohexane

- Structure : Cyclohexane with bulky 2-ethylhexyl substituents.

- Key Differences :

Data Table: Comparative Properties

Research Findings and Trends

- Electronic Effects : -CF₃ groups enhance electron-deficient character, making this compound a candidate for stabilizing charge-transfer complexes, akin to 1,3-BTFMB .

- Steric Hindrance : Adjacent -CF₃ groups on cyclohexane may restrict ring puckering compared to BN analogs, influencing catalytic activity .

- Solubility : Fluorinated cyclohexanes are expected to exhibit higher solubility in organic solvents than sulfonyl or alkyl derivatives, aligning with trends observed in methanesulfonyl compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2-Bis(trifluoromethyl)cyclohexane?

- Methodological Answer : The synthesis typically involves functionalizing cyclohexane derivatives with trifluoromethyl groups. A plausible route includes nucleophilic substitution or Friedel-Crafts alkylation using trifluoromethylating agents like CF₃X (X = halide) under anhydrous conditions. For example, fluorinated cyclohexane derivatives can be synthesized via reactions with trifluoromethyl halides in the presence of Lewis acids (e.g., AlCl₃) . Purification often employs fractional distillation or column chromatography to isolate the product.

Q. How do trifluoromethyl groups influence the compound's physical and chemical properties?

- Methodological Answer : The electron-withdrawing nature of trifluoromethyl groups increases the compound's thermal stability and resistance to oxidation. This substituent also enhances lipophilicity, making it less soluble in polar solvents. Spectroscopic characterization (e.g., ¹⁹F NMR) reveals deshielded fluorine atoms, with chemical shifts typically observed between -60 to -70 ppm. Computational studies (e.g., DFT) can model electronic effects to predict reactivity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and substituent positions.

- X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat cyclohexane) and steric interactions (SHELX programs are widely used for refinement) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Advanced Research Questions

Q. How does the steric effect of trifluoromethyl groups affect the cyclohexane ring's conformational dynamics?

- Methodological Answer : The bulky trifluoromethyl groups impose significant steric hindrance, favoring a chair conformation with axial substituents to minimize 1,3-diaxial interactions. Ring inversion barriers can be studied using dynamic NMR or variable-temperature X-ray crystallography. Comparative studies with non-fluorinated analogs (e.g., cyclohexane) reveal increased rigidity, analogous to BN-cyclohexane systems .

Q. What strategies are effective for functionalizing this compound in synthetic chemistry?

- Methodological Answer : Electrophilic aromatic substitution is hindered by the electron-withdrawing CF₃ groups. Instead, radical or transition-metal-catalyzed C–H activation can introduce functional groups. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids enable aryl group incorporation. Oxidation reactions using H₂O₂ with diselane catalysts (e.g., ) can yield diols, though regioselectivity must be controlled .

Q. How can computational methods predict the reactivity of this compound in catalytic processes?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for reactions like hydrogenation or fluorination. Molecular dynamics simulations assess steric effects on reaction pathways. For instance, the Gibbs free energy of ring inversion can be compared to experimental data to validate computational models .

Q. What contradictions exist in reaction outcomes under different catalytic conditions, and how are they resolved?

- Methodological Answer : Discrepancies in product yields or selectivity often arise from catalyst choice or solvent effects. For example, using H₂O₂ with diselane catalysts ( ) produces trans-diols, whereas other oxidants may yield cis isomers. Systematic screening of catalysts (e.g., Se vs. S-based) and solvents (e.g., DCM vs. THF) helps identify optimal conditions. Kinetic studies (e.g., Eyring plots) resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.